

# (2S)-2-lodobutane chemical and physical properties

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An In-depth Technical Guide to (2S)-2-Iodobutane

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical and physical properties, reactivity, and common experimental applications of (2S)-2-lodobutane. The information is intended for researchers and professionals in the fields of chemistry and drug development who utilize chiral alkyl halides in synthesis and mechanistic studies.

## **Core Chemical and Physical Properties**

(2S)-2-lodobutane, also known as (S)-(+)-2-lodobutane, is a chiral secondary alkyl iodide.[1] It is a colorless liquid at room temperature and is frequently used as a model substrate in the study of nucleophilic substitution and elimination reactions due to its well-defined stereocenter. [1][2]

#### **Data Summary**

The quantitative physical and chemical properties of (2S)-2-Iodobutane are summarized in the table below for easy reference.



Property	Value	Source(s)
Molecular Formula	C <sub>4</sub> H <sub>9</sub> I	[3][4][5]
Molecular Weight	184.02 g/mol	[1][3][4]
CAS Number	29882-56-2	[1][4]
Appearance	Colorless liquid	[2][6]
Density	1.598 g/mL at 25 °C	[6][7][8]
Melting Point	-104 °C	[6][7][8]
Boiling Point	119-120 °C	[6][7][8]
Refractive Index (n <sup>20</sup> /D)	1.499	[6][8]
Specific Rotation [α]	+15.90°	[9][10]
Solubility	Insoluble in water; Soluble in alcohol and diethyl ether.[6][8]	
Vapor Pressure	17.1 mmHg	[2][11]

## **Reactivity and Logical Pathways**

(2S)-2-lodobutane is a versatile substrate for studying stereochemical outcomes in organic reactions. As a secondary alkyl halide, it can undergo substitution (SN1 and SN2) and elimination (E1 and E2) reactions, with the favored pathway depending on the nucleophile, base, solvent, and temperature.[1]

Caption: Key reaction pathways for (2S)-2-lodobutane.

## **Signaling and Reaction Pathways**

The primary "pathway" of interest for (2S)-2-Iodobutane is its behavior in nucleophilic substitution reactions. The SN2 mechanism is particularly notable as it proceeds with a predictable inversion of stereochemistry.

#### **SN2 Reaction Pathway**



The SN2 reaction is a single-step (concerted) process where a nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group. This backside attack forces the stereocenter to invert.

Caption: Concerted SN2 mechanism showing inversion of stereochemistry.

## **Experimental Protocols**

Detailed experimental procedures for reactions involving (2S)-2-lodobutane are specific to the desired outcome. Below are representative methodologies for its synthesis and a typical application in a substitution reaction.

## Synthesis of (2S)-2-lodobutane from (S)-2-Butanol

This protocol is a generalized method for converting a chiral secondary alcohol to the corresponding iodide, a common transformation in organic synthesis. The use of red phosphorus and iodine is a classic method for this conversion.[12]

#### Methodology:

- Apparatus Setup: A round-bottom flask is equipped with a reflux condenser and a dropping funnel. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).
- Reagent Charging: Red phosphorus is placed in the flask with the starting alcohol, (S)-2-Butanol.
- Iodine Addition: A solution of iodine in a portion of the (S)-2-Butanol is added dropwise from the dropping funnel to the stirred suspension in the flask.
- Reaction: The reaction is often exothermic. The mixture is typically heated to reflux to ensure the reaction goes to completion.
- Workup: After cooling, the reaction mixture is filtered to remove excess phosphorus. The
  filtrate is washed sequentially with water, a dilute sodium thiosulfate solution (to remove
  unreacted iodine), and brine.
- Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>), filtered, and the solvent is removed. The crude (2S)-2-lodobutane is then purified by



fractional distillation.

#### **SN2 Reaction with Sodium Azide (Illustrative Protocol)**

This protocol outlines a typical workflow for a nucleophilic substitution reaction using (2S)-2-lodobutane to demonstrate stereochemical inversion.

Caption: General experimental workflow for an SN2 reaction.

#### Methodology:

- Reaction Setup: In a round-bottom flask, (2S)-2-lodobutane is dissolved in a polar aprotic solvent such as acetone or DMF.
- Nucleophile Addition: A stoichiometric equivalent or slight excess of the nucleophile (e.g., sodium azide) is added to the solution.
- Heating: The mixture is heated to an appropriate temperature (e.g., refluxing acetone) to facilitate the reaction.
- Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to observe the consumption of the starting material.
- Workup: Upon completion, the reaction is cooled to room temperature. The mixture is
  typically poured into water, and the product is extracted with an organic solvent (e.g., diethyl
  ether).
- Purification and Analysis: The combined organic extracts are washed, dried, and
  concentrated. The resulting product, (2R)-2-azidobutane, can be purified by distillation or
  chromatography. The stereochemical outcome is confirmed by measuring the optical rotation
  of the product with a polarimeter; a negative rotation would confirm the inversion of the
  stereocenter.

#### **Analytical Techniques**

The structural elucidation and purity assessment of (2S)-2-lodobutane and its reaction products are typically performed using standard analytical methods.



- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the carbon skeleton and the position of the iodine atom.[13] The chemical shifts and splitting patterns of the protons provide detailed structural information.
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of
  the compound and to analyze its fragmentation pattern, which can confirm its identity.[14]
   The presence of an iodine atom is often indicated by a characteristic peak at m/z = 127.[14]
- Polarimetry: This technique is essential for determining the stereochemical purity and the specific rotation of the chiral compound, confirming the (S) or (R) configuration.

### Safety and Handling

(2S)-2-lodobutane is a flammable liquid and vapor.[2][3] It is also an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. The compound is light-sensitive and should be stored in a cool, dark place, often stabilized with copper.[6][8]

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